ACD/LogP Comparison Across N-Methyl, N-Ethyl, N-Propyl, and N-Isopropyl-4-nitrobenzenesulfonamide
The ACD/LogP of 4-nitro-N-propylbenzenesulfonamide (2.23) is 1.06 log units higher than that of the N-methyl analog (1.17) and 0.53 log units higher than the N-ethyl analog (1.70), representing 11.5-fold and 3.4-fold increases in octanol–water partition coefficient, respectively. The branched N-isopropyl analog (ACD/LogP = 2.05) is 0.18 log units less lipophilic than the n-propyl derivative despite identical molecular formula, demonstrating that straight-chain n-propyl substitution provides the highest lipophilicity among the C₉H₁₂N₂O₄S isomers .
| Evidence Dimension | Octanol–water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.23 (4-nitro-N-propylbenzenesulfonamide, CAS 23530-47-4) |
| Comparator Or Baseline | N-methyl (CAS 6319-45-5): ACD/LogP = 1.17; N-ethyl (CAS 28860-08-4): ACD/LogP = 1.70; N-isopropyl (CAS 23530-48-5): ACD/LogP = 2.05 |
| Quantified Difference | ΔLogP vs. N-methyl: +1.06 (11.5×); vs. N-ethyl: +0.53 (3.4×); vs. N-isopropyl: +0.18 (1.5×) |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; ChemSpider entries |
Why This Matters
The 1.06 log unit difference relative to the N-methyl analog translates to markedly different extraction efficiency, TLC Rf, and reverse-phase HPLC retention, making the n-propyl derivative preferable when moderate-to-high lipophilicity is required for phase-transfer or extraction steps without resorting to longer alkyl chains that increase molecular weight.
